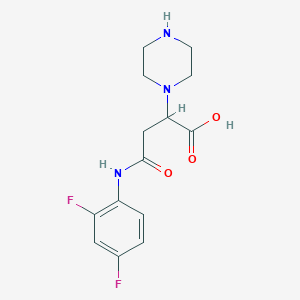

4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,4-Difluorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid, also known as DAPT, is a gamma-secretase inhibitor that has been extensively studied for its potential therapeutic applications in Alzheimer's disease, cancer, and other diseases. DAPT has shown promising results in preclinical studies, and its mechanism of action has been widely investigated.

Scientific Research Applications

Piperazine Derivatives in Therapeutics

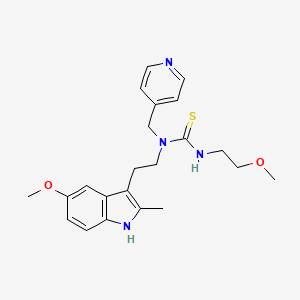

Piperazine, a six-membered ring containing two opposing nitrogen atoms, serves as a core structure for numerous drugs with a wide range of therapeutic applications. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and imaging agents. The versatility of the piperazine scaffold is highlighted by its inclusion in compounds targeting central nervous system disorders, cancer, and infectious diseases. The slight modifications in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of these molecules, demonstrating the scaffold's adaptability in drug design and development (Rathi, Syed, Shin, & Patel, 2016).

Environmental Behavior and Biodegradation of Fluorinated Compounds

Fluorinated compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely used in agriculture for pest control. Their environmental persistence and potential for bioaccumulation raise concerns about their long-term ecological impact. Research into these compounds focuses on understanding their behavior in agricultural environments and exploring microbial pathways for their biodegradation. This not only helps in assessing their environmental footprint but also in developing strategies for mitigating their impact through bioremediation efforts. Studies on the microbial degradation of 2,4-D and similar fluorinated herbicides provide insights into possible detoxification mechanisms that could be harnessed to address pollution from these chemicals (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).

properties

IUPAC Name |

4-(2,4-difluoroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2N3O3/c15-9-1-2-11(10(16)7-9)18-13(20)8-12(14(21)22)19-5-3-17-4-6-19/h1-2,7,12,17H,3-6,8H2,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXNGKNNXOTWFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2506724.png)

![9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506725.png)

![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2506726.png)

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2506728.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/no-structure.png)